molecular formula C20H16FN7OS B1574353 INCB054329

INCB054329

Cat. No. B1574353
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

Scientific Research Applications

BET Inhibition in Myeloma Cells

INCB054329, a novel Bromodomain and Extraterminal domain (BET) inhibitor, has been researched for its efficacy in multiple myeloma models. It targets cancer-associated genes and pathways, leading to the decreased expression of oncogenes like c-MYC, FGFR3, and NSD2/MMSET/WHSC1. This suppression of FGFR3 sensitizes certain myeloma cells to fibroblast growth factor receptor inhibitors. BET inhibition also results in suppressed interleukin-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, suggesting potential combination strategies with JAK inhibitors for enhanced myeloma cell growth inhibition (Stubbs et al., 2018).

Clinical Trials for Advanced Malignancies

INCB054329 has been investigated in phase 1/2 clinical trials for advanced malignancies. It demonstrated a shorter terminal elimination half-life compared to other similar drugs and showed higher interpatient variability in oral clearance. The study highlighted the need for identifying optimal dosing schemes to maximize the therapeutic index and to identify patient populations that may benefit most from this treatment (Falchook et al., 2019).

Efficacy in Lymphoma Models

INCB054329 has shown encouraging preclinical activity in several models of hematologic malignancy, particularly in B cell malignancy models, including Hodgkin and non-Hodgkin lymphoma. It effectively inhibited in vitro growth of various lymphoma cell lines, arrested cell cycle, and induced apoptosis. The drug also demonstrated in vivo efficacy in diffuse large B-cell lymphoma (DLBCL) models, suggesting its potential as monotherapy or in combination with other targeted therapies in B cell lymphoma, including high-risk double-hit lymphoma (Stubbs et al., 2016).

Discovery and Preclinical Activity

The discovery of INCB054329 marked a significant advancement in targeting BET proteins for the treatment of malignant diseases. It inhibits the binding of BRD2, BRD3, and BRD4 to acetylated histones and exhibits potent inhibition of growth in various hematologic cancer cell lines, including myeloma, AML, and lymphoma. The treatment led to G1 cell cycle arrest and induced apoptosis in AML and lymphoma cell lines, supporting its clinical development for cancer treatment (Liu et al., 2015).

Enhancing Checkpoint Modulation in Tumor Models

Research on INCB054329 has revealed its potential to enhance the activity of checkpoint modulation in syngeneic tumor models. The inhibitor suppressed a panel of cytokines and chemokines, indicating its role in antagonizing a pro-inflammatory response. Its efficacy in inhibiting tumor growth in various models suggests that BET inhibition can suppress tumor growth through both tumor-intrinsic and immune modulatory mechanisms. This supports the potential of epigenetic-based immunotherapy combinations as a novel approach to cancer therapy (Koblish et al., 2016).

properties

Product Name

INCB054329

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

synonyms

INCB054329;  INCB-054329;  INCB 054329.; none

Origin of Product

United States

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